molecular formula C13H12FIN2O B13981948 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine

3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine

Cat. No.: B13981948
M. Wt: 358.15 g/mol
InChI Key: OYOAYUWCUQLRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₃H₁₂FIN₂O Molecular Weight: 358.15 g/mol CAS Number: 1454848-03-3 Structure: The compound features a pyridine-2-amine core substituted at position 3 with a (R)-1-(5-fluoro-2-iodophenyl)ethoxy group.

Properties

Molecular Formula

C13H12FIN2O

Molecular Weight

358.15 g/mol

IUPAC Name

3-[1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine

InChI

InChI=1S/C13H12FIN2O/c1-8(10-7-9(14)4-5-11(10)15)18-12-3-2-6-17-13(12)16/h2-8H,1H3,(H2,16,17)

InChI Key

OYOAYUWCUQLRHK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N

Origin of Product

United States

Biological Activity

3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine, also known by its CAS number 1454847-98-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C13H12FIN2O
  • Molecular Weight : 358.15 g/mol
  • CAS Registry Number : 1454847-98-3
PropertyValue
Molecular FormulaC13H12FIN2O
Molecular Weight358.15
CAS Number1454847-98-3

Biological Activity

The biological activity of 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine has been evaluated in various studies, focusing primarily on its anti-cancer properties and potential as a therapeutic agent.

Anti-Cancer Activity

A study conducted on L1210 mouse leukemia cells demonstrated that compounds similar to 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine exhibited potent inhibition of cell proliferation. The IC50 values were reported in the nanomolar range, indicating significant anti-cancer potential . This suggests that the compound may act by interfering with cellular processes crucial for cancer cell survival.

Research indicates that the mechanism of action for related compounds involves intracellular release pathways that lead to the activation of prodrugs. For instance, the presence of thymidine was shown to reverse the growth inhibition effect, implicating a nucleoside pathway in its activity .

Case Studies

  • Synthesis and Evaluation : A series of derivatives based on similar structures were synthesized and evaluated for their biological activity against various cancer cell lines. The results indicated that modifications to the phenyl ring could enhance potency and selectivity against specific cancer types .
  • In Vivo Studies : In vivo pharmacokinetic studies have shown promising results for compounds in this class, with favorable absorption and distribution characteristics noted in animal models .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Study ReferenceCompound TestedIC50 (µM)Biological Activity
Haloethyl phosphoramidate analogues<0.1Potent inhibition of L1210 cell growth
PNP inhibitors0.021Significant anti-cancer activity
TSPO radioligandsVariesNeuroinflammation imaging

Comparison with Similar Compounds

Key Properties :

  • Physical State : Solid at room temperature.
  • LogP : 3.1, indicating moderate lipophilicity.
  • Storage : Stable at -20°C (3 years) or 4°C (2 years) as a powder; solutions in DMSO remain stable for 1 month at -20°C .
  • Applications: Primarily used as a research chemical in kinase inhibitor studies.

Comparison with Similar Compounds

Crizotinib (PF-2341066)

Molecular Formula : C₂₁H₂₂Cl₂FN₅O
Structure : Shares the pyridine-2-amine core but has additional substituents:

  • Position 3: (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group.
  • Position 5: 1-(piperidin-4-yl)-1H-pyrazol-4-yl group .

Key Differences :

Parameter 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine Crizotinib
Halogen Substituents 5-Fluoro, 2-iodo on phenyl ring 2,6-Dichloro, 3-fluoro on phenyl ring
Additional Groups None Piperidinyl-pyrazole at position 5
Molecular Weight 358.15 g/mol 450.33 g/mol
LogP 3.1 ~4.5 (estimated)
Targets Under investigation (potential kinase inhibitor) ALK, c-Met, ROS1 kinases
Clinical Status Preclinical research FDA-approved for NSCLC

Crizotinib’s piperidinyl-pyrazole moiety enhances binding to ALK and c-Met kinases, while the dichloro-fluorophenyl group improves metabolic stability. The iodine in the target compound may increase steric hindrance, reducing affinity for these targets .

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Role : Intermediate in Crizotinib synthesis .
Differences :

  • Substituents : Lacks the iodine atom and pyrazole group.

5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine Derivatives

Example : Sulfoxide-containing analogs ().
Differences :

  • Core Structure: Pyridine-2-amine linked to another pyridine ring.
  • Targets : Hyperproliferative diseases, viral infections.
  • Mechanism : Sulfoxide group modulates solubility and redox properties, differing from the halogenated ethoxy group in the target compound .

3-[(1R)-1-(5-Fluoro-2-methoxyphenyl)ethoxy]-5-(1-methyl-1H-triazol-5-yl)pyridin-2-amine

Structure : Methoxy and triazole substituents ().
Key Contrasts :

  • Substituents : Methoxy group (electron-donating) vs. iodine (electron-withdrawing).
  • Target Selectivity : Likely targets different kinase subfamilies due to altered electronic effects.

3-[(1R)-1-(5-Fluoro-2-triazolylphenyl)ethoxy]-5-(3-methylpyrazol-4-yl)pyridin-2-amine

Structure : Triazole and methylpyrazole groups ().
Implications :

  • Methylpyrazole mimics Crizotinib’s piperidinyl-pyrazole but with reduced basicity .

Structural and Functional Insights

Halogen Effects

  • Chlorine/Fluorine : Smaller halogens in Crizotinib improve pharmacokinetics (e.g., oral bioavailability) .

Stereochemistry

Both the target compound and Crizotinib have (R)-configured ethoxy groups, critical for aligning the halogenated phenyl ring into kinase hydrophobic pockets .

Pharmacokinetics

  • The target compound’s lower molecular weight and LogP suggest faster diffusion but shorter half-life compared to Crizotinib.
  • Lack of piperidinyl-pyrazole reduces CNS penetration, limiting utility in brain metastases .

Preparation Methods

Synthesis of Key Intermediate: 1-(5-Fluoro-2-iodophenyl)ethanone

The preparation of 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine starts with the synthesis of the intermediate 1-(5-fluoro-2-iodophenyl)ethanone , which is crucial for constructing the ethoxy linkage.

Stepwise preparation of 1-(5-fluoro-2-iodophenyl)ethanone is described in Chinese patent CN105732355A:

  • Step 1: Formation of 5-fluoro-2-iodobenzoic acid

    • 2-amino-5-fluorobenzoic acid is diazotized in a cooled aqueous sulfuric acid solution (0–10 °C) with sodium nitrite.
    • Carbamide is added to quench the reaction.
    • Potassium iodide solution at 0 °C is added to introduce iodine via Sandmeyer reaction.
    • The resulting 5-fluoro-2-iodobenzoic acid is purified by dissolution in ethyl acetate and successive acid/base washes.
  • Step 2: Conversion to 1-(5-fluoro-2-iodophenyl)ethanone

    • The acid is converted to its acyl chloride using thionyl chloride at 60 °C.
    • The acyl chloride reacts with diethyl malonate in the presence of magnesium chloride and triethylamine at 5–10 °C.
    • After workup and acid hydrolysis, the intermediate is cyclized and purified by silica gel chromatography to yield 1-(5-fluoro-2-iodophenyl)ethanone with high purity.

This method achieves efficient iodination and fluorination, key for the target compound's structure.

Preparation of Fluoropyridine Derivative

The pyridin-2-amine portion is prepared through fluorination and amination of pyridine derivatives. According to patent CN102898358A, the process involves:

  • Bromination and fluorination of aminopyridine compounds using an improved Balz-Schiemann reaction.
  • For example, 2-hydroxyl-3-nitro-4-methyl pyridine is brominated with tribromophosphorus oxide, followed by catalytic hydrogenation using Raney nickel under hydrogen pressure to yield 2-hydroxyl-3-amino-4-methylpyridine.
  • This methodology provides a fluorinated pyridine intermediate suitable for further functionalization.

Data Tables: Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Diazotization and iodination 2-amino-5-fluorobenzoic acid, NaNO2, KI, H2SO4 0–10 Overnight - Formation of 5-fluoro-2-iodobenzoic acid
Acyl chloride formation Thionyl chloride 60 Until clear - Conversion to acid chloride
Malonate reaction Diethyl malonate, MgCl2, Et3N 5–10 2 hours - Formation of intermediate ketone
Bromination of pyridine Tribromophosphorus oxide 110–130 3 hours 91.6 Bromination of pyridine derivative
Catalytic hydrogenation Raney nickel, H2 (40 psi) Room temp 5 hours 92.1 Reduction to amino-pyridine

Research Outcomes and Optimization Notes

  • The iodination step via diazotization and potassium iodide substitution is highly efficient, yielding pure 5-fluoro-2-iodobenzoic acid after careful purification.
  • Bromination and fluorination of pyridine derivatives require controlled temperature and stoichiometry to avoid over-bromination and side reactions.
  • Catalytic hydrogenation using Raney nickel under moderate hydrogen pressure is effective for reducing nitro groups to amines without affecting other sensitive groups.
  • Reaction conditions such as solvent choice, temperature, and reagent addition rate critically influence the purity and yield of the final product. For example, prolonged reaction times can lead to side products like N-acetoxy derivatives, necessitating careful monitoring.
  • Silica gel chromatography remains the preferred purification method for isolating the final ketone intermediate and the target compound, ensuring high purity for pharmaceutical applications.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine?

Answer:
The synthesis typically involves two key steps:

  • Nucleophilic substitution to introduce the ethoxy group: A halogenated pyridine derivative (e.g., 5-fluoro-2-iodophenyl ethanol) reacts with a pyridin-2-amine precursor under basic conditions. For example, potassium carbonate in DMF or DMSO facilitates the substitution .
  • Chiral resolution : Since the ethoxy group contains a stereocenter (R-configuration in related intermediates like Crizotinib), enantioselective synthesis is achieved using chiral catalysts or chromatographic separation (e.g., chiral HPLC) .
    Reference Example : highlights a purity of ≥98% for the intermediate, validated via HPLC and chiral column analysis.

Basic: How is the structural identity and purity of the compound verified?

Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Confirms the presence of the ethoxy group (δ ~4.5–5.0 ppm for OCH2), aromatic protons (δ ~6.5–8.5 ppm), and amine protons (δ ~5.5 ppm) .
    • Mass Spectrometry (MS) : Validates molecular weight (e.g., exact mass for C13H12FINO2: 385.2 g/mol) .
  • Chromatography :
    • HPLC : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection .
  • X-ray Crystallography : Resolves stereochemistry (as seen in Crizotinib intermediates) .

Advanced: How can researchers optimize the nitro reduction step in synthesizing related intermediates?

Answer:
Nitro reduction is critical in pyridin-2-amine derivatives. Challenges include selectivity and avoiding over-reduction:

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under controlled H2 pressure (1–3 atm) in ethanol/THF. Monitoring via TLC ensures reaction stops at the amine stage .
  • Continuous Flow Systems : Improves safety and yield by maintaining precise temperature/pressure conditions, as demonstrated in Crizotinib synthesis .
  • Alternative Reductants : Sodium dithionite (Na2S2O4) in aqueous/organic biphasic systems reduces nitro groups selectively .

Advanced: What strategies mitigate racemization during chiral center formation?

Answer:

  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts induce enantioselectivity in ethoxy group formation .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
  • Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) isolates the R-enantiomer, critical for kinase inhibition activity .

Data Contradiction: How to resolve discrepancies in reaction yields during scale-up?

Answer:

  • Parameter Optimization :
    • Temperature Control : Exothermic reactions (e.g., nitro reduction) require jacketed reactors to maintain ≤25°C .
    • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may degrade at high temperatures; switch to acetonitrile for stability .
  • Byproduct Analysis : LC-MS identifies side products (e.g., dehalogenated species), guiding stoichiometric adjustments .

Advanced: How does the iodine substituent influence reactivity in downstream modifications?

Answer:

  • Suzuki Coupling : The 2-iodo group enables cross-coupling with boronic acids to introduce aryl/heteroaryl groups, enhancing diversity for SAR studies .
  • Stability Considerations : Iodine’s lability under basic conditions requires inert atmospheres (N2/Ar) during reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Waste Disposal : Halogenated waste containers for iodine-containing byproducts .

Advanced: How to design analogs to study structure-activity relationships (SAR) in kinase inhibition?

Answer:

  • Core Modifications :
    • Fluorine/Iodine Replacement : Substitute with Cl/Br to assess steric/electronic effects on kinase binding .
    • Ethoxy Group Optimization : Replace with methoxy or cyclopropoxy to evaluate hydrophobic interactions .
  • Biological Assays :
    • Kinase Profiling : Use recombinant ALK/ROS1 enzymes in ATPase assays to measure IC50 .
    • Crystallography : Co-crystallize analogs with target kinases (e.g., ROS1) to map binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.